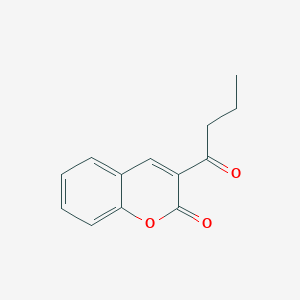

3-丁酰-2H-色满-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

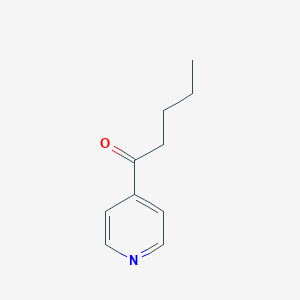

3-butyryl-2H-chromen-2-one is a chemical compound with the molecular formula C13H12O3 and a molecular weight of 216.23 . It is used in proteomics research .

Synthesis Analysis

3-butyryl-2H-chromen-2-one can be synthesized from 3-bromoacetylcoumarin, which is used as the key starting material for the synthesis of pyran, pyridine, thiophene, thiazole, and pyrazole derivatives . The α-bromocarbonyl moiety present in the compound shows high reactivity towards nucleophilic displacement reactions .Molecular Structure Analysis

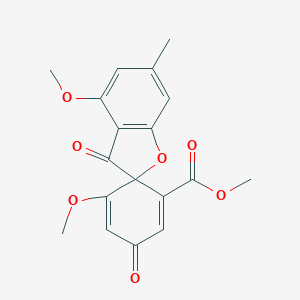

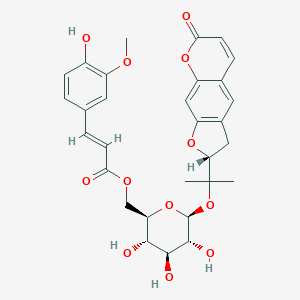

The molecular structure of 3-butyryl-2H-chromen-2-one is derived from quantum chemical calculations and compared with the experimental results . Intramolecular interactions, stabilization energies, and charge delocalization are calculated by NBO analysis .Chemical Reactions Analysis

3-butyryl-2H-chromen-2-one exhibits reactivity in several chemical reactions. For instance, it reacts with malononitrile in the presence of ammonium acetate to give 2-(2-hydroxy-1-(2-oxo-2H-chromen-3-yl)ethylidene)malononitrile . This reaction involves an initial Knoevenagel condensation followed by hydrolysis of the α-bromo group into an OH moiety .Physical And Chemical Properties Analysis

3-butyryl-2H-chromen-2-one has a molecular weight of 216.23 and a molecular formula of C13H12O3 .科学研究应用

Proteomics Research

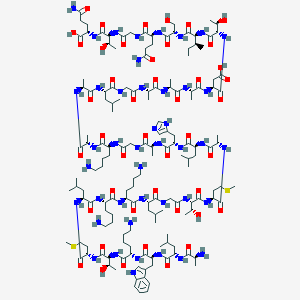

“3-butyryl-2H-chromen-2-one” is used as a specialty product in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure and function, identification of protein interactions, and discovery of biomarkers for disease.

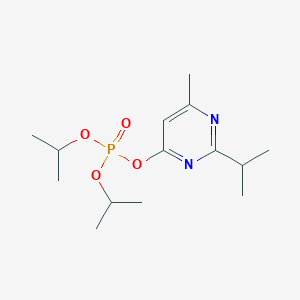

Synthesis of Heterocyclic Systems

This compound is used as a building block in the synthesis of various heterocyclic systems . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen. They are of great interest in the field of organic chemistry due to their relevance in medicinal chemistry.

Preparation of Industrially Significant Scaffolds

“3-butyryl-2H-chromen-2-one” is used in the preparation of industrially significant scaffolds . These scaffolds could be used in various industries including pharmaceuticals, agrochemicals, and materials science.

Anticancer Evaluation

New series of pyran, pyridine, thiophene, thiazole and pyrazole derivatives starting from 3-butyryl-2H-chromen-2-one have been synthesized and evaluated for their anticancer activity . Most of these compounds showed potent inhibition with IC 50 ˂ 900 nM .

Biological Applications

Coumarin derivatives, including “3-butyryl-2H-chromen-2-one”, have been found to have various biological applications . They have shown potent anticoagulant, antibiotic, antiembolic, antioxidative, and anti-ischemic activities .

Chemosensors

Numerous chemosensors are based on polyfunctional coumarin platforms, including “3-butyryl-2H-chromen-2-one”, used to detect multianalyte detection, such as different bioactive elements and various environmental pollutants .

作用机制

Target of Action

It’s known that chromen-2-one derivatives have a wide spectrum of biological action and are used in medical practice . They are known for their antioxidant, antimicrobial, antiviral, and antitumor properties .

Mode of Action

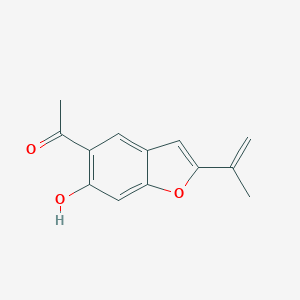

The mode of action of 3-butyryl-2H-chromen-2-one involves its interaction with various biochemical reagents. For instance, it has been shown that in formamide, 3-acetoacetyl-2H-chromen-2-one, a similar compound, undergoes hemiketalization to form a new type of linear system, 10a-hydroxy-2-methyl-4H,10aH-pyrano[2,3-b]chromen-4-one . This suggests that 3-butyryl-2H-chromen-2-one may also undergo similar transformations under certain conditions.

Result of Action

Chromen-2-one derivatives are known to possess antioxidant, antimicrobial, antiviral, and antitumor properties , suggesting that 3-butyryl-2H-chromen-2-one may have similar effects.

属性

IUPAC Name |

3-butanoylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-2-5-11(14)10-8-9-6-3-4-7-12(9)16-13(10)15/h3-4,6-8H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTUJOLTTSWOHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC2=CC=CC=C2OC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379087 |

Source

|

| Record name | 3-butyryl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-butyryl-2H-chromen-2-one | |

CAS RN |

1846-73-7 |

Source

|

| Record name | 3-(1-Oxobutyl)-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1846-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-butyryl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

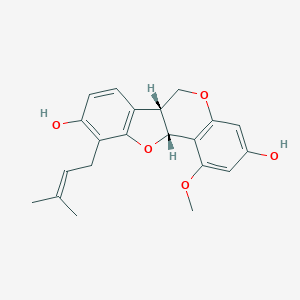

![(3R,4aS,10bR)-3-(4-hydroxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol](/img/structure/B158286.png)